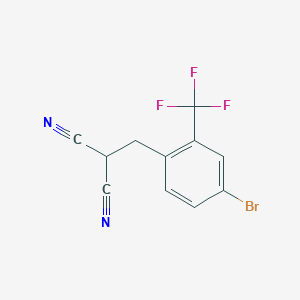

2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile

Description

BenchChem offers high-quality 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3N2/c12-9-2-1-8(3-7(5-16)6-17)10(4-9)11(13,14)15/h1-2,4,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFZUCBOKZAYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)CC(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile is a halogenated and trifluoromethylated derivative of benzylmalononitrile. Malononitrile and its derivatives are versatile reagents in organic chemistry, widely utilized in multicomponent reactions for the synthesis of a variety of bioactive heterocyclic compounds, including pyridines.[1] The presence of electron-withdrawing groups, such as the two nitrile groups, confers exceptional reactivity to the active methylene group in malononitrile.[1] Benzylidenemalononitrile derivatives, a related class of compounds, have shown a broad range of applications in biology, industry, and medicine, and have been investigated as potential inhibitors of epidermal growth factor tyrosine kinase.[2] The introduction of a bromine atom and a trifluoromethyl group onto the benzyl moiety of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile is expected to significantly influence its physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for its application in research and drug development.

Chemical and Physical Properties

A clear understanding of the fundamental chemical and physical characteristics of a compound is paramount for its effective use in any scientific endeavor. The structural features of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile, including the aromatic ring, the bromine and trifluoromethyl substituents, and the malononitrile group, all contribute to its distinct properties.

| Property | Value | Source |

| IUPAC Name | 2-[[4-bromo-2-(trifluoromethyl)phenyl]methylidene]propanedinitrile | [3] |

| Molecular Formula | C11H5BrF3N2 | Derived from IUPAC name |

| Molecular Weight | 314.07 g/mol | Derived from Molecular Formula |

| Appearance | White to Almost White Powder to Lump | [4] |

| Melting Point | 37 °C | [4] |

Synthesis

The most common and efficient method for synthesizing related benzylidene malononitriles is the Knoevenagel condensation.[5] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malononitrile, typically catalyzed by a weak base.[3][6]

The synthesis of 2-(4-Bromo-2-trifluoromethyl-benzylidene)-malononitrile would proceed via the Knoevenagel condensation of 4-bromo-2-trifluoromethylbenzaldehyde with malononitrile.[3] This reaction is often carried out under reflux conditions in a suitable solvent like ethanol or acetic acid, with a catalyst such as piperidine or ammonium acetate.[3][6]

Key Physicochemical Parameters for Drug Development

In the context of drug discovery and development, several physicochemical properties are critical in determining a compound's pharmacokinetic and pharmacodynamic profile. These include lipophilicity (logP), acidity (pKa), and stability.

Lipophilicity (logP)

The partition coefficient (P), or its logarithm (logP), is a measure of a compound's differential solubility in a biphasic system of an organic solvent (commonly n-octanol) and an aqueous phase.[7][8] This parameter is a crucial indicator of a drug's ability to cross biological membranes.

Experimental Determination of logP

Several methods are available for the experimental determination of logP.

1. Shake-Flask Method: This is considered the "gold standard" for logP determination.[8] It involves dissolving the compound in a mixture of n-octanol and water, physically shaking the mixture to allow for partitioning, and then measuring the concentration of the compound in each phase.[9]

2. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used indirect method for estimating logP.[8][10] The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.[11]

Protocol: Determination of logP by RP-HPLC

This protocol outlines a general procedure for estimating the logP of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile using RP-HPLC.

Objective: To determine the retention time of the target compound and correlate it to a standard curve of compounds with known logP values.

Materials:

-

2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile

-

Reference standards with known logP values (e.g., benzene, bromobenzene, biphenyl)[10]

-

HPLC-grade methanol and water

-

A C18 reverse-phase HPLC column

-

HPLC system with a UV detector

Procedure:

-

Preparation of Mobile Phase: Prepare an isocratic mobile phase of methanol and water (e.g., 85:15 v/v).[10]

-

Preparation of Standard Solutions: Prepare individual solutions of the reference standards and the target compound in the mobile phase.

-

HPLC Analysis:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject each standard solution and the sample solution, recording the retention time for each.

-

-

Data Analysis:

-

Plot the logarithm of the retention time (log RT) of the reference standards against their known logP values.

-

Perform a linear regression analysis to obtain a calibration curve. The relationship is often summarized by the equation: Log P = a * Log RT + b.[10]

-

Using the retention time of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile, calculate its logP value using the equation from the calibration curve.

-

Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a drug molecule, the pKa determines its degree of ionization at a given pH, which in turn affects its solubility, absorption, and distribution.

Experimental Determination of pKa

1. Potentiometric Titration: This is a high-precision technique for determining pKa values.[12] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change with a pH electrode.[12][13] The pKa is determined from the inflection point of the titration curve.[9]

2. UV-Vis Spectrophotometry: This method is suitable for compounds that possess a UV-active chromophore and whose UV spectrum changes with ionization.[12] The absorbance of the compound is measured in a series of buffer solutions with known pH values, and the pKa is determined from the resulting data.[12]

Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a general method for determining the pKa of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile.

Objective: To generate a titration curve and identify the pKa from the half-equivalence point.

Materials:

-

2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile

-

Standardized 0.1 M sodium hydroxide (NaOH) solution[11]

-

Standardized 0.1 M hydrochloric acid (HCl) solution[13]

-

Suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low)[12]

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of the chosen solvent.[11]

-

Titration Setup: Place the sample solution in a beaker with the pH electrode and a magnetic stir bar.

-

Titration:

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve.

-

The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the compound.[13]

-

Chemical Stability

Stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[14][15] These studies evaluate the influence of environmental factors such as temperature, humidity, and light on the compound.[15][16]

Stability Testing Protocols

Stability studies are typically conducted under various conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

1. Long-Term Stability Testing: This is performed under recommended storage conditions to establish the shelf-life.[14][15] Common conditions include 25°C ± 2°C / 60% RH ± 5% RH.[15]

2. Accelerated Stability Testing: Conducted under exaggerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to speed up chemical degradation and physical changes.[15][16]

3. Stress Testing: This involves exposing the drug substance to conditions more severe than accelerated testing, such as high temperatures, high humidity, and different pH and light conditions, to identify potential degradation products and establish the intrinsic stability of the molecule.[15][17]

Protocol: General Approach to Chemical Stability Assessment

This protocol outlines a foundational workflow for assessing the chemical stability of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile.

Objective: To evaluate the degradation of the compound under various environmental conditions over time.

Materials:

-

2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile

-

Stability chambers capable of maintaining specific temperature and humidity conditions[14]

-

Validated stability-indicating analytical method (e.g., HPLC) capable of separating and quantifying the parent compound and its degradation products.[15][17]

Procedure:

-

Sample Preparation and Storage:

-

Place accurately weighed samples of the compound in appropriate containers.

-

Store the samples in stability chambers under long-term, accelerated, and stress conditions.

-

-

Time Points for Testing:

-

Analytical Testing:

-

At each time point, remove a sample from the stability chamber.

-

Analyze the sample using the validated stability-indicating method to determine the amount of the parent compound remaining and to identify and quantify any degradation products.

-

-

Data Evaluation:

-

Assess the change in the concentration of the parent compound over time.

-

Identify and characterize any significant degradation products.

-

The data is used to determine the shelf-life and recommended storage conditions for the compound.[16]

-

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for determining logP, pKa, and chemical stability.

Caption: Workflow for logP Determination by RP-HPLC.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Caption: Workflow for Chemical Stability Assessment.

Conclusion

The physicochemical properties of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile are integral to its potential applications in medicinal chemistry and materials science. A thorough understanding and experimental determination of its lipophilicity, acidity, and stability are essential for predicting its behavior in biological systems and for ensuring its quality and efficacy as a potential therapeutic agent or advanced material. The protocols and workflows outlined in this guide provide a robust framework for researchers to characterize this and similar novel chemical entities.

References

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharamaeli. Retrieved from [Link]

-

Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

-

Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products. Retrieved from [Link]

-

Subramanian, N., & Ghisleni, D. D. M. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

- Singh, S., & Kumar, V. (2012, March 17). Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical Sciences Review and Research, 13(1), 127-138.

-

World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In WHO Expert Committee on Specifications for Pharmaceutical Preparations. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. NEPI. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. PMC. Retrieved from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Bromo-2-trifluoromethyl-benzylidene)-malononitrile | 2088945-21-3 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. acdlabs.com [acdlabs.com]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. pharmaguru.co [pharmaguru.co]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 15. omoriuk.co.uk [omoriuk.co.uk]

- 16. japsonline.com [japsonline.com]

- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]

Technical Guide: 1H NMR Spectrum of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile

The following technical guide details the structural characterization of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile , a critical intermediate often encountered in the synthesis of Non-Steroidal Androgen Receptor Modulators (SARMs) and advanced agrochemicals.

Executive Summary

Compound: 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile

Molecular Formula:

Key Spectral Signature:

-

Aliphatic Region: An

(or -

Aromatic Region: A trisubstituted benzene ring pattern characteristic of 1,2,4-substitution with a strong electron-withdrawing

group.

Molecular Architecture & Spin Systems

To accurately interpret the NMR data, we must first map the protons to their magnetic environments.

Structural Connectivity

The molecule consists of a benzene ring substituted at:

-

Position 1: 2,2-dicyanoethyl group (

). -

Position 2: Trifluoromethyl group (

).[1] -

Position 4: Bromine atom (

).[2]

Proton Assignment Logic

| Proton ID | Position | Multiplicity | Expected Coupling ( | Electronic Environment |

| H-a | Methine ( | Triplet ( | Highly deshielded by two cyano groups. | |

| H-b | Benzylic ( | Doublet ( | Deshielded by aromatic ring and methine. | |

| H-3 | Aromatic (C3) | Doublet ( | Most Deshielded. Trapped between | |

| H-5 | Aromatic (C5) | Doublet of Doublets ( | Ortho to | |

| H-6 | Aromatic (C6) | Doublet ( | Ortho to alkyl chain; shielded relative to H-3. |

Experimental Protocol

Sample Preparation

For optimal resolution of the benzylic coupling, Deuterated Chloroform (

Workflow:

-

Mass Measurement: Weigh 5–10 mg of the solid compound.

-

Solvation: Dissolve in 0.6 mL of

(containing 0.03% TMS as internal standard). -

Filtration: If the solution is cloudy (common with inorganic salts from alkylation steps), filter through a cotton plug into the NMR tube.

-

Acquisition: Run a standard proton sequence (typically 16–64 scans) with a relaxation delay (

) of

Analytical Logic Flow

The following diagram illustrates the decision-making process for assigning this specific spectrum.

Figure 1: Logic flow for distinguishing the target saturated nitrile from its olefinic precursors.

Spectral Analysis & Data Interpretation

The following data represents the theoretical consensus shifts derived from substituent additivity rules (Silverstein/Pretsch) and analogous benzyl-malononitrile systems.

A. The Aliphatic Region (3.0 – 5.0 ppm)

This is the diagnostic region. Unlike the starting material (benzyl bromide) or the intermediate (benzylidene), the product displays a coupled system.

-

Signal 1 (Methine): A triplet appearing at 4.05 – 4.25 ppm .

-

Why? The proton is on a carbon attached to two Cyano groups (strong EWG), shifting it significantly downfield.

-

-

Signal 2 (Benzylic Methylene): A doublet appearing at 3.40 – 3.60 ppm .

-

Why? It couples to the single methine proton (

Hz). The shift is lower than the methine but higher than a standard alkyl group due to the aromatic ring and the

-

B. The Aromatic Region (7.3 – 8.0 ppm)

The 1,2,4-substitution pattern with a

-

H-3 (Position 3): 7.85 – 7.95 ppm (d,

Hz) .-

This proton is "sandwiched" between the

and

-

-

H-5 (Position 5): 7.70 – 7.78 ppm (dd,

Hz) .-

Ortho to the Bromine and meta to the

. It shows a large ortho coupling to H-6 and a small meta coupling to H-3.

-

-

H-6 (Position 6): 7.45 – 7.55 ppm (d,

Hz) .-

This proton is ortho to the alkyl linker. It is generally the most shielded (furthest upfield) aromatic signal in this specific system.

-

Summary Table: Chemical Shift Data ( )

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 7.88 | Doublet ( | 1H | Ar-H3 (Between | |

| 7.74 | dd | 1H | Ar-H5 (Ortho to | |

| 7.50 | Doublet ( | 1H | Ar-H6 (Ortho to Alkyl) | |

| 4.15 | Triplet ( | 1H | -CH(CN) | |

| 3.52 | Doublet ( | 2H | Ar-CH |

Troubleshooting & Impurity Profiling

When synthesizing this compound, two primary impurities often persist. Use the table below to validate purity.

| Impurity | Diagnostic Signal | Origin |

| Benzylidene Derivative | Singlet @ 7.8 - 8.2 ppm (Olefinic H) | Incomplete reduction of Knoevenagel product. |

| Benzyl Bromide | Singlet @ 4.6 ppm ( | Unreacted starting material (Alkylation route). |

| Malononitrile | Singlet @ 3.5 - 3.6 ppm | Excess reagent (overlaps with product |

Note on Enolization:

In highly polar solvents like DMSO-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for additivity rules and coupling constants).

-

Schnyder, A., Indolese, A. F., Maetzke, T., et al. (2006).[4] "A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles". Synlett, 2006(18), 3167-3168.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted benzyl malononitriles.

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative resource for chemical shift correlations).[5]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR spectrum [chemicalbook.com]

- 3. Malononitrile, benzylidene- | C10H6N2 | CID 17608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles [organic-chemistry.org]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

Determining the Solubility Profile of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the novel compound 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile. Solubility is a critical physicochemical property that profoundly influences a compound's behavior in biological and chemical systems, impacting everything from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical development.[1][2][3][4] This document outlines the strategic importance of solubility profiling, details robust experimental methodologies for both kinetic and thermodynamic solubility determination, and provides a framework for accurate data analysis and interpretation. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this guide serves as a practical resource for obtaining reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of a chemical compound is a fundamental parameter that dictates its utility and applicability across various scientific disciplines. In drug discovery, for instance, poor aqueous solubility can lead to low bioavailability, hindering the development of promising therapeutic candidates.[2][3][4] In process chemistry, understanding solubility in organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development.

2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile is a compound of interest with potential applications in medicinal chemistry and materials science. Its structure, featuring a brominated and trifluoromethylated phenyl ring attached to a malononitrile group, suggests a lipophilic character which may lead to poor solubility in aqueous media but favorable solubility in certain organic solvents. A thorough understanding of its solubility profile is therefore a prerequisite for its effective utilization.

This guide will focus on two key types of solubility measurements:

-

Kinetic Solubility: This measures the concentration of a compound at which it precipitates from a solution under specific, non-equilibrium conditions. It is often used in high-throughput screening during early-stage drug discovery to quickly assess a large number of compounds.[1][3][5][6][7][8]

-

Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-intensive measurement but provides the definitive solubility value, which is crucial for later-stage development and formulation.[2][4][6][7][9][10]

Understanding the Physicochemical Profile of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile

While specific experimental data for 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile is not extensively available, we can infer some of its properties based on its constituent functional groups. The presence of a bromine atom and a trifluoromethyl group on the benzene ring significantly increases the molecule's lipophilicity and electron-withdrawing character. The malononitrile group is polar, but its contribution to overall polarity might be offset by the larger, nonpolar aromatic system.

Table 1: Predicted Physicochemical Properties of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile and Related Structures

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Key Features |

| 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile | C11H5BrF3N2 | 317.07 | ~3.5 - 4.5 | High lipophilicity due to Br and CF3 groups. |

| 2-(4-Bromobenzylidene)malononitrile[11] | C10H5BrN2 | 233.06 | 2.9 | Brominated aromatic ring. |

| 4-Bromo-2-(trifluoromethyl)benzonitrile[12][13][14] | C8H3BrF3N | 250.01 | 3.2 | Contains both Br and CF3 groups, indicating electron-withdrawing properties. |

Note: The LogP value for the target compound is an estimate based on its structure and the properties of similar compounds.

Experimental Determination of Solubility

The following sections provide detailed protocols for determining the kinetic and thermodynamic solubility of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile in a range of organic solvents. The choice of solvents should be guided by the intended application of the compound. A representative panel could include polar aprotic solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide), polar protic solvents (e.g., Ethanol, Methanol), and nonpolar solvents (e.g., Toluene, Hexane).

Kinetic Solubility Determination via Turbidimetric Method

The turbidimetric method is a high-throughput technique that measures the precipitation of a compound from a solution as an increase in turbidity or light scattering.[8] This approach is ideal for rapidly screening the solubility of a compound across multiple solvents.

Diagram 1: Workflow for Kinetic Solubility Determination

Caption: Workflow for determining kinetic solubility using the turbidimetric method.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile in high-purity Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved.

-

Serial Dilutions: Perform a 2-fold serial dilution of the stock solution in DMSO in a 96-well plate to create a range of concentrations (e.g., from 10 mM down to 19.5 µM).

-

Solvent Addition: To each well of a clear, flat-bottom 96-well plate, add 198 µL of the desired organic solvent.

-

Compound Addition: Add 2 µL of each concentration from the serial dilution plate to the corresponding wells of the solvent plate. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at 25°C for 2 hours with continuous shaking.

-

Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the compound concentration. The kinetic solubility is the concentration at which a significant increase in absorbance is observed, indicating the onset of precipitation.

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[6][10] It involves equilibrating an excess of the solid compound with the solvent over a prolonged period.

Diagram 2: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile (e.g., 2-5 mg) to a series of glass vials.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of each organic solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm chemically resistant filter (e.g., PTFE) to remove any remaining solid particles.

-

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][9] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Data Analysis: The determined concentration from the HPLC-UV analysis represents the thermodynamic solubility of the compound in that solvent.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 2: Hypothetical Solubility Data for 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile at 25°C

| Solvent | Solvent Polarity Index | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Hexane | 0.1 | < 10 | < 5 |

| Toluene | 2.4 | 50 ± 5 | 35 ± 3 |

| Dichloromethane | 3.1 | > 200 | 180 ± 10 |

| Acetone | 5.1 | > 200 | > 200 |

| Ethanol | 5.2 | 150 ± 12 | 120 ± 8 |

| Acetonitrile | 5.8 | > 200 | > 200 |

| Dimethylformamide (DMF) | 6.4 | > 200 | > 200 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | > 200 |

Note: The data presented in this table is hypothetical and serves as an illustration of how to present experimental results. Actual values must be determined experimentally.

The hypothetical data suggests that 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile exhibits poor solubility in nonpolar solvents like hexane and moderate solubility in aromatic solvents like toluene. Its solubility is significantly higher in more polar aprotic solvents. This information is crucial for selecting appropriate solvents for chemical reactions, purifications, and formulations.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded approach to determining the solubility of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile in organic solvents. By employing both kinetic and thermodynamic methods, researchers can obtain a complete solubility profile that is essential for the effective development and application of this compound. The detailed protocols and the rationale behind the experimental choices are designed to ensure the generation of high-quality, reliable data.

Future studies could expand on this work by investigating the effect of temperature on solubility, which is critical for understanding crystallization processes. Additionally, exploring solubility in biorelevant media could provide valuable insights for pharmaceutical applications.[10]

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromobenzylidene)malononitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. Retrieved from [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. raytor.com [raytor.com]

- 11. 2-(4-Bromobenzylidene)malononitrile | C10H5BrN2 | CID 219340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Bromo-4-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 3015802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. innospk.com [innospk.com]

- 14. 4-Bromo-2-(trifluoromethyl)benzonitrile | 191165-13-6 [sigmaaldrich.com]

Methodological & Application

Application Note: 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile in Medicinal Chemistry

This Application Note is designed for medicinal chemists and process scientists. It details the synthesis, characterization, and downstream applications of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile , a high-value "gem-dinitrile" intermediate.

This compound serves as a critical linchpin in the synthesis of Androgen Receptor (AR) Modulators (specifically non-steroidal antiandrogens analogous to Enzalutamide and Apalutamide) and PPAR agonists used in metabolic disease research. Its structural value lies in the 4-bromo-2-trifluoromethyl moiety, which offers a versatile handle for cross-coupling (via the bromide) and lipophilic modulation (via the trifluoromethyl group).[1]

Introduction & Strategic Utility

In modern drug discovery, the 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile scaffold acts as a "divergent node." It is not merely a passive intermediate but a functional branch point that allows access to three distinct chemical spaces:

-

Phenylpropionic Acids: Via hydrolysis/decarboxylation (Precursors for CRTH2 antagonists and PPAR modulators).

-

Phenethylamines: Via nitrile reduction (Precursors for CNS-active agents and neurotransmitter analogs).

-

Heterocycles: Via cyclization with hydrazines/amidines (Precursors for pyrazoles and pyrimidines common in kinase inhibitors).

The presence of the Trifluoromethyl (-CF₃) group at the ortho position enhances metabolic stability by blocking CYP450 oxidation sites, while the Bromo (-Br) group at the para position serves as a "warhead" for Buchwald-Hartwig aminations or Suzuki couplings, essential for expanding the molecule into complex APIs like S-23 analogs or Enzalutamide derivatives.

Chemical Synthesis Protocol

Retrosynthetic Logic

The most robust route to this intermediate is the Nucleophilic Substitution (Sɴ2) of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene with the carbanion of malononitrile. While Knoevenagel condensation of the corresponding aldehyde followed by reduction is possible, the alkylation route is preferred for higher yields and fewer side products.

Detailed Experimental Procedure

Objective: Synthesis of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile on a 10g scale.

Reagents & Materials:

-

Substrate: 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene (10.0 g, 31.4 mmol).

-

Nucleophile: Malononitrile (2.28 g, 34.5 mmol, 1.1 equiv).

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.51 g, 37.7 mmol, 1.2 equiv).

-

Solvent: Anhydrous THF (100 mL) or DMF (for faster kinetics, though THF is easier to work up).

-

Quench: Saturated NH₄Cl solution.

Step-by-Step Protocol:

-

Carbanion Formation:

-

Charge a flame-dried 250 mL 3-neck round-bottom flask with NaH (1.51 g) under Nitrogen atmosphere.

-

Wash NaH with dry hexane (2 x 10 mL) to remove mineral oil (Optional, but recommended for easier purification).

-

Add anhydrous THF (50 mL) and cool to 0°C in an ice bath.

-

Dropwise add a solution of Malononitrile (2.28 g) in THF (20 mL) over 15 minutes. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 30 minutes until H₂ evolution ceases and the solution becomes clear/yellowish.

-

-

Alkylation:

-

Dissolve the benzyl bromide substrate (10.0 g) in THF (30 mL).

-

Add this solution dropwise to the malononitrile anion mixture at 0°C.

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Critical Control Point: Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS. Reaction is typically complete in 2–4 hours. Look for the disappearance of the benzyl bromide spot.

-

-

Work-up:

-

Cool the mixture to 0°C.

-

Carefully quench with saturated NH₄Cl (20 mL) to destroy excess base.

-

Evaporate the bulk of THF under reduced pressure.

-

Dilute residue with Ethyl Acetate (100 mL) and Water (50 mL).

-

Separate phases. Wash the organic layer with Water (2 x 50 mL) and Brine (1 x 50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

The crude oil often solidifies upon standing.

-

Recrystallization: Dissolve in minimum hot Ethanol/Hexane (1:4) and cool to 4°C.

-

Yield: Expect 8.5 – 9.2 g (85–92%).

-

Appearance: Off-white to pale yellow crystalline solid.

-

Analytical Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=2.0 Hz, 1H, Ar-H3), 7.70 (dd, J=8.2, 2.0 Hz, 1H, Ar-H5), 7.55 (d, J=8.2 Hz, 1H, Ar-H6), 4.10 (t, J=7.5 Hz, 1H, CH-CN), 3.45 (d, J=7.5 Hz, 2H, Ar-CH₂).

-

¹³C NMR: Distinct peaks for the CF₃ quartet (~124 ppm) and the nitrile carbons (~112 ppm).

-

Mass Spec (ESI-): m/z 301/303 [M-H]⁻ (Characteristic bromine isotope pattern).

Downstream Applications & Pathways

The utility of this compound is best understood through its transformation pathways.

Pathway A: Synthesis of Phenylpropionic Acids (Metabolic Targets)

Hydrolysis of the gem-dinitrile followed by decarboxylation yields the 3-arylpropionic acid derivative. This is a key scaffold for PPAR-delta agonists .

-

Protocol: Reflux intermediate in 6M HCl/Acetic Acid (1:1) for 12 hours.

-

Product: 3-(4-Bromo-2-trifluoromethylphenyl)propanoic acid.

Pathway B: Synthesis of Heterocycles (Kinase Inhibitors)

The dinitrile moiety is a "masked" 1,3-electrophile. Reacting it with hydrazine yields amino-pyrazoles, a core structure in many kinase inhibitors (e.g., p38 MAP kinase inhibitors).

-

Protocol: Reflux intermediate with Hydrazine Hydrate in Ethanol.

-

Product: 3,5-Diamino-4-(4-bromo-2-trifluoromethylbenzyl)-pyrazole.

Pathway C: Reductive Alkylation (SARM Analogs)

Selective reduction of one nitrile or complete reduction to the diamine allows for the construction of complex amide linkers found in SARM candidates like S-23 .

Visualizing the Chemical Logic

The following diagram illustrates the synthesis and divergent applications of the intermediate.

Caption: Divergent synthesis pathways originating from the 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile scaffold.

Comparative Data: Reaction Conditions

| Parameter | Method A (Recommended) | Method B (Knoevenagel) | Method C (Phase Transfer) |

| Starting Material | Benzyl Bromide | Benzaldehyde | Benzyl Bromide |

| Reagents | NaH / THF | Malononitrile / Piperidine | K₂CO₃ / TEBA / DCM |

| Mechanism | Sɴ2 Alkylation | Condensation + Reduction | Sɴ2 (Interfacial) |

| Yield | 85–92% | 60–75% (2 steps) | 70–80% |

| Purity Profile | High (>98%) | Moderate (Alkene impurities) | Moderate (Hydrolysis byproducts) |

| Scalability | High (kg scale) | Medium | High |

Expert Insight: While Phase Transfer Catalysis (Method C) is greener, Method A (NaH/THF) provides the anhydrous conditions necessary to prevent hydrolysis of the sensitive nitrile groups during the reaction, ensuring the highest purity for pharmaceutical applications.

Safety & Handling (E-E-A-T)

-

Cyanide Risk: While malononitrile is not cyanide, metabolic liberation of cyanide is possible upon ingestion. Handle in a fume hood.

-

Benzyl Halides: The starting material is a potent lachrymator and skin irritant. Double-gloving (Nitrile) is required.

-

Exotherm: The deprotonation of malononitrile with NaH releases Hydrogen gas. Ensure adequate venting to prevent pressure buildup.

References

-

Preparation of Malononitrile Derivatives

- Source: Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 80(4), 329–350.

- Relevance: Foundational mechanism for malononitrile alkylation and condens

-

Synthesis of SARM Intermediates (S-23/Enzalutamide Analogs)

-

Source: Jones, A., et al. (2009).[2] "Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator." Endocrinology, 150(1), 385–395.[2]

- Relevance: Establishes the SAR importance of the trifluoromethyl-benzonitrile/benzyl motifs in androgen receptor binding.

-

- General Protocol for Alkylation of Active Methylenes: Source: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Section 10-14: Alkylation of Active Methylene Compounds). Relevance: Authoritative standard for the Sɴ2 mechanism described in Protocol 2.2.

- Application in Heterocycle Synthesis (Pyrazoles)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(4-bromo-2-trifluoromethyl-benzyl)-malononitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yield and product purity.

Reaction Overview: The Alkylation of Malononitrile

The synthesis of 2-(4-bromo-2-trifluoromethyl-benzyl)-malononitrile is fundamentally a nucleophilic substitution reaction. It involves the deprotonation of the highly acidic methylene protons of malononitrile to form a carbanion, which then acts as a nucleophile to displace the bromide from 4-bromo-2-(trifluoromethyl)benzyl bromide.

Caption: Figure 1. Overall Reaction Scheme

Frequently Asked Questions (FAQs)

Q1: What is the most critical challenge in this synthesis?

A1: The primary challenge is controlling the selectivity between the desired mono-alkylation and the common side-reaction, di-alkylation. Malononitrile's two acidic protons mean that after the first benzylation, the resulting product, 2-(4-bromo-2-trifluoromethyl-benzyl)-malononitrile, still possesses one acidic proton. This proton can be removed by the base, creating a new nucleophile that can react with another molecule of the benzyl bromide, leading to an undesired di-substituted impurity. Minimizing this side product is key to achieving high yield and purity.

Q2: How do I choose the right base for this reaction?

A2: The base must be strong enough to deprotonate malononitrile (pKa ≈ 11 in DMSO) but not so strong that it promotes side reactions with the electrophilic benzyl bromide, such as elimination or hydrolysis. Inorganic bases are generally preferred for their ease of handling and removal.

| Base | Formula | Approx. pKa of Conjugate Acid | Suitability & Rationale |

| Potassium Carbonate | K₂CO₃ | 10.3 | Highly Recommended. It is a mild, inexpensive, and effective base for this transformation. It provides a good balance of reactivity while minimizing side reactions.[1] |

| Sodium Hydride | NaH | 35 | Use with Caution. Very strong and effective at deprotonation, but its high reactivity can lead to uncontrolled reactions and the formation of colored impurities. Requires strictly anhydrous conditions. |

| Potassium tert-butoxide | K-OtBu | 19 | Not Ideal. A very strong, sterically hindered base. While effective for deprotonation, it can promote elimination side reactions on the benzyl bromide, reducing yield.[1] |

| Sodium Ethoxide | NaOEt | 16 | Use with Caution. A strong base that can also act as a nucleophile, potentially leading to O-alkylation or ether formation as a side product, especially in alcoholic solvents.[1] |

Q3: What solvent system is optimal?

A3: A polar aprotic solvent is ideal as it can dissolve the reactants and stabilize the intermediate carbanion without interfering with the reaction.

| Solvent | Rationale |

| Acetonitrile (CH₃CN) | Recommended. Effectively dissolves the reactants and the base (especially K₂CO₃). Its boiling point is suitable for running the reaction at a controlled, elevated temperature. |

| Acetone | Good Alternative. Similar properties to acetonitrile and is often used with K₂CO₃. Its lower boiling point can be advantageous for reactions requiring milder conditions. |

| Dimethylformamide (DMF) | Use with Caution. Excellent solvent but can be difficult to remove during workup. Trace water in DMF can lead to hydrolysis of the benzyl bromide. |

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or No Product Formation

Q: My reaction shows no conversion by TLC after several hours. What are the likely causes?

A: This typically points to an issue with one of the core components of the reaction.

-

Inactive Base: Ensure your base is fresh and has been stored correctly. Potassium carbonate, for example, can absorb moisture from the air, reducing its efficacy.

-

Degraded Starting Material: The starting material, 4-bromo-2-(trifluoromethyl)benzyl bromide, is a reactive electrophile. Over time, it can hydrolyze, especially if exposed to moisture. Confirm its purity by ¹H NMR before use.

-

Insufficient Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 50-60°C in acetonitrile) is often required to achieve a reasonable reaction rate.

-

Incorrect Stoichiometry: Ensure you are using at least one equivalent of base to deprotonate the malononitrile. An excess of base (1.5-2.0 equivalents) is often recommended to drive the reaction to completion.

Caption: Troubleshooting workflow for no product formation.

Problem 2: Significant Di-Alkylated Impurity Observed

Q: My crude NMR shows a second product consistent with di-alkylation. How can I prevent this?

A: The formation of the di-alkylated product is the most common cause of reduced yield. The key is to control the reaction conditions to favor the initial mono-alkylation.

Caption: Figure 2. Competing Mono- vs. Di-alkylation Pathways

Strategies to Minimize Di-alkylation:

-

Control Stoichiometry: Use a slight excess of malononitrile (e.g., 1.1 to 1.2 equivalents) relative to the benzyl bromide (1.0 equivalent). This increases the statistical probability that the benzyl bromide will react with the more abundant starting malononitrile anion rather than the mono-alkylated product anion.

-

Slow Addition of Electrophile: Add the 4-bromo-2-(trifluoromethyl)benzyl bromide solution dropwise to the mixture of malononitrile and base over a prolonged period (e.g., 1-2 hours). This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more reactive and concentrated primary carbanion.

-

Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or slightly below) can increase selectivity. The activation energy for the second alkylation may be higher, making it more sensitive to temperature changes.

Problem 3: Difficulty with Purification

Q: I am struggling to separate the product from impurities. What is the best purification strategy?

A: The choice between recrystallization and column chromatography depends on the impurity profile.

-

For removing the di-alkylated product: The di-alkylated product is significantly less polar than the mono-alkylated product (due to the loss of the acidic proton).

-

Recrystallization: This is often the most efficient method. A solvent system like ethanol/water or isopropanol is a good starting point. The desired mono-alkylated product is typically less soluble and will crystallize out upon cooling, leaving the more soluble di-alkylated impurity in the mother liquor.

-

Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative.[2] Use a solvent system with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). The less polar di-alkylated product will elute first, followed by the desired mono-alkylated product.

-

-

For removing unreacted malononitrile: Malononitrile is quite polar and water-soluble. An aqueous workup (washing the organic layer with water or brine) after the reaction should effectively remove most of it.

Optimized Experimental Protocol

This protocol is designed as a robust starting point for achieving a high yield of 2-(4-bromo-2-trifluoromethyl-benzyl)-malononitrile.

Materials:

-

4-bromo-2-(trifluoromethyl)benzyl bromide (1.0 eq)

-

Malononitrile (1.1 eq)[3]

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

-

Acetonitrile (ACS grade)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add malononitrile (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 5-10 mL per gram of benzyl bromide).

-

Reaction Initiation: Begin stirring the mixture under a nitrogen atmosphere and allow it to stir for 15-20 minutes at room temperature to facilitate the formation of the malononitrile carbanion.

-

Electrophile Addition: Dissolve 4-bromo-2-(trifluoromethyl)benzyl bromide (1.0 eq) in a separate portion of anhydrous acetonitrile. Add this solution to the reaction mixture dropwise via an addition funnel over 1 hour.

-

Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and monitor its progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash with water (2x) and then brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as isopropanol or an ethanol/water mixture, to yield the pure product as a crystalline solid.[2]

-

References

-

Diez-Barra, E., de la Hoz, A., Moreno, A., & Sanchez-Verdu, P. (1991). Phase-transfer catalysis without solvent: selective mono- or di-alkylation of malononitrile. Journal of the Chemical Society, Perkin Transactions 1, (10), 2589-2592. Available at: [Link]

-

Organic Syntheses. (n.d.). Malononitrile. Available at: [Link]

-

Various Authors. (n.d.). Discussion on Knoevenagel condensation and malononitrile deprotonation. Reddit r/chemistry. Available at: [Link]

-

Cao, G., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Beilstein Journal of Nanotechnology, 11, 1148–1159. Available at: [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of monoalkylmalononitriles. Available at: [Link]

Sources

Technical Support Center: Optimization of Sterically Hindered Malononitrile Alkylation

Topic: Optimizing reaction time for 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile Ticket ID: RXN-OPT-4B2TF Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Kinetic Barrier

User Issue: "The reaction time for alkylating malononitrile with 4-bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene is excessive (>24-48h), and yields are inconsistent."

Root Cause Diagnosis:

The sluggish reaction rate is not due to the nucleophile (malononitrile anion is highly reactive, pKa ~11) but rather the electrophile's steric environment . The 2-trifluoromethyl (

In an

Optimization Protocols (The "Fix")

We propose three tiers of optimization. Tier 1 is the standard adjustment. Tier 2 is the high-throughput solution. Tier 3 is the alternative synthetic route if direct alkylation remains intractable.

Tier 1: The "Cesium Effect" (Homogeneous System)

Logic: Potassium carbonate (

-

Solvent: DMF or NMP (High dielectric constant stabilizes the transition state).

-

Base:

(1.5 eq). -

Additive: TBAI (Tetrabutylammonium iodide) - 10 mol%. This facilitates a Finkelstein exchange in situ, converting the benzyl bromide to a more reactive benzyl iodide.

Tier 2: Phase Transfer Catalysis (Heterogeneous System)

Logic: This method uses a biphasic system (Liquid-Liquid or Solid-Liquid) to shuttle the active anion into the organic phase. It is often 10-50x faster than homogeneous methods for hindered substrates.

-

Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5-10 mol%).

-

Mechanism: The quaternary ammonium salt pulls the malononitrile anion into the toluene layer where it is poorly solvated (highly reactive) and can overcome the steric barrier of the

group.

Tier 3: The "Knoevenagel-Reduction" Workaround

Logic: If the

Interactive Troubleshooting Guide (FAQs)

Q1: "My reaction mixture turns black/tarry after 12 hours. Why?"

Diagnosis: Malononitrile Polymerization. Explanation: Malononitrile is unstable in strong base at high temperatures for extended periods. It can dimerize (Thorpe-Ziegler reaction) or polymerize. The Fix:

-

Lower Temperature: Do not exceed 60°C.

-

Slow Addition: Add the base slowly to the malononitrile/halide mixture, rather than premixing malononitrile and base.

-

Degas Solvents: Oxygen can accelerate radical decomposition pathways.

Q2: "I am seeing a significant amount of dialkylated product (bis-benzyl)."

Diagnosis: Stoichiometry Mismatch. Explanation: Once the mono-alkylated product is formed, it is still acidic (pKa ~10-11) and can be deprotonated again to attack a second equivalent of benzyl halide. The Fix:

-

High Dilution: Run the reaction at 0.1 M or lower.

-

Excess Nucleophile: Use 2.0 - 3.0 equivalents of malononitrile relative to the benzyl halide. The statistical probability favors mono-alkylation.

Q3: "Can I use Sodium Hydride (NaH) to speed this up?"

Advisory: Use with extreme caution. Risk: NaH is a very strong base. While it generates the anion instantly, it often leads to an exotherm that promotes the "black tar" decomposition mentioned in Q1. If you must use NaH, use THF at 0°C and add the electrophile very slowly.

Visualizing the Logic

Workflow Diagram: Optimization Decision Tree

Caption: Decision tree for selecting the optimal reaction conditions based on current failure modes.

Mechanism Diagram: The Steric Wall

Caption: Visualization of the "Ortho Effect" where the trifluoromethyl group hinders the nucleophilic attack.

Optimized Experimental Protocol (Recommended)

This protocol utilizes Phase Transfer Catalysis (PTC) , which balances speed with selectivity and suppresses malononitrile decomposition.

Reagents:

-

Malononitrile (2.0 eq)

-

4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene (1.0 eq)

-

Toluene (10 volumes)

-

TBAB (Tetrabutylammonium bromide) (0.1 eq)

-

30% NaOH aqueous solution (5 volumes)

Step-by-Step:

-

Preparation: In a round-bottom flask, dissolve Malononitrile (2.0 eq) and TBAB (0.1 eq) in Toluene.

-

Activation: Add the 30% NaOH solution. The mixture will become biphasic. Stir vigorously at Room Temperature (RT) for 15 minutes.

-

Addition: Add the benzyl bromide electrophile (1.0 eq) dropwise over 20 minutes.

-

Why? Keeping the electrophile concentration low initially prevents dialkylation.

-

-

Reaction: Stir vigorously at 40-50°C.

-

Monitoring: Check HPLC/TLC every 2 hours. Reaction should complete in < 6 hours.

-

-

Workup: Separate phases. Wash organic layer with water (2x) and brine (1x). Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Heptane or perform column chromatography (Silica, EtOAc/Hexane).

References

-

Fedoryński, M. (2006). Phase-transfer catalysis in the synthesis of malononitrile derivatives. Chemical Reviews, 103(11), 4419–4450.

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Regarding solvent polarity and nucleophilicity enhancement in DMF/DMSO).

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Section on Steric Hindrance in reactions and the Ortho Effect).

-

Makosza, M. (2000). Phase Transfer Catalysis.[1][3][4][5] A General Green Methodology in Organic Synthesis. Pure and Applied Chemistry, 72(7), 1399–1403.

Sources

- 1. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 2. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phasetransfer.com [phasetransfer.com]

- 4. Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

recrystallization of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile

Answering the user's request.## Technical Support Center: Recrystallization of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile via recrystallization. Our focus is to provide not just procedural steps, but the underlying scientific rationale to empower users to troubleshoot and optimize this critical purification process with confidence and safety.

Critical Safety & Handling Precautions

Before commencing any experimental work, it is imperative to understand the potential hazards associated with 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile and its parent compound, malononitrile.

Hazard Overview:

-

Malononitrile: The core chemical scaffold, is classified as highly toxic. It is fatal if swallowed or inhaled and toxic in contact with skin.[1] It can cause serious eye damage and skin irritation.[1]

-

Organobromine Compounds: Compounds containing bromine, such as the target molecule, can be irritants and may have other toxicological properties.

-

Trifluoromethyl Group: The trifluoromethyl (CF3) group is a stable moiety, but its presence can influence the biological activity and toxicological profile of a molecule.[2]

Mandatory Safety Protocols:

-

Engineering Controls: All handling of this compound, both solid and in solution, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

-

Personal Protective Equipment (PPE): A complete PPE ensemble is required:

-

Nitrile gloves (double-gloving is recommended).

-

Chemical splash goggles and a face shield.

-

A flame-retardant lab coat.

-

-

Waste Disposal: Dispose of all contaminated materials (e.g., filter paper, gloves, excess solvent) in a designated hazardous waste container according to your institution's guidelines.

Compound Characteristics & Recrystallization Principles

Successful recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4] The unique structure of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile—featuring a polar dinitrile group, a bulky lipophilic trifluoromethyl group, and an aromatic ring—presents specific challenges and opportunities for solvent selection.

A close analog, 4-Bromo-2-(trifluoromethyl)benzonitrile, has a reported melting point between 37°C and 50°C.[5][6][7] This relatively low melting point is a critical parameter, as it predisposes the compound to "oiling out"—melting in the hot solvent rather than dissolving—if a solvent with a high boiling point is used.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to screen for the recrystallization of this compound? A1: There is no single "best" solvent without experimental screening. However, based on the molecule's structure, a solvent of intermediate polarity is a logical starting point. Ethanol is an excellent first choice, as it is frequently used for benzylidenemalononitrile derivatives.[9][10] A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, often provides the fine-tuned solubility characteristics required for high-purity crystal growth.[11][12]

Q2: How does the trifluoromethyl group affect solvent choice? A2: The trifluoromethyl (CF3) group significantly increases the lipophilicity of the molecule.[2] This suggests that purely polar solvents like water may be poor choices on their own, but can be highly effective as an "anti-solvent" in a mixed-solvent system with a more soluble partner like ethanol or acetone.

Q3: What are the likely impurities in my crude sample? A3: Impurities typically originate from the synthetic pathway. Common contaminants may include:

-

Unreacted starting materials, such as 4-bromo-2-(trifluoromethyl)benzyl bromide and malononitrile.

-

Side-products from the Knoevenagel condensation or a related synthesis.[11][13]

-

Residual catalyst or base used in the reaction.

Q4: My "pure" compound has a yellowish or brownish tint. Is this acceptable? A4: While the highly pure compound is expected to be a white or off-white solid, minor, highly-colored impurities can impart a tint.[14] If analytical data (e.g., NMR, HPLC) confirms high purity, the color may not be detrimental for subsequent applications. If a colorless product is required, treatment with activated charcoal during the recrystallization protocol or purification by column chromatography may be necessary.[14][15]

Standard Recrystallization Protocol

This protocol provides a generalized workflow. The optimal solvent and volumes must be determined empirically on a small scale first.

Experimental Workflow Diagram

Caption: General workflow for the .

Step-by-Step Methodology

-

Solvent Selection: On a small scale (~50 mg of crude material), test various solvents (see Table 1) to find one that dissolves the compound when hot but provides poor solubility at room temperature.[4]

-

Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[16] Note: Using the absolute minimum amount of hot solvent is critical for maximizing yield.[17]

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[17] Rushing this step can trap impurities.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to induce maximum precipitation.[16]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove all residual solvent.

Troubleshooting Guide

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common recrystallization issues.

Problem: The compound "oils out," forming liquid droplets instead of crystals.

-

Potential Cause: The melting point of your compound (or a eutectic mixture with impurities) is lower than the boiling point of the chosen solvent.[8][18] When the solution cools, it becomes saturated at a temperature where the compound's stable form is a liquid, not a solid.

-

Recommended Solution:

-

Reheat the solution to re-dissolve the oil.

-

Add a small amount of additional hot solvent to decrease the saturation temperature.[17][18]

-

Allow the solution to cool much more slowly. Insulating the flask can help.

-

If oiling persists, the solvent is unsuitable. A lower-boiling point solvent or a mixed-solvent system is required.[14]

-

Problem: No crystals form, even after extended cooling in an ice bath.

-

Potential Cause 1: Too much solvent was used, and the solution is not saturated at the cold temperature.[19]

-

Recommended Solution 1: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[14][19]

-

Potential Cause 2: The solution is supersaturated and requires nucleation to begin crystallization.[19]

-

Recommended Solution 2: Try to induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod.[15][18] The microscopic scratches provide a surface for crystal nucleation. Alternatively, add a tiny "seed crystal" from a previous successful batch.[19]

Problem: The final yield of purified product is very low.

-

Potential Cause: An excessive amount of the minimum hot solvent was used, meaning a significant portion of the product remains dissolved in the mother liquor even when cold.[17] Another possibility is washing the collected crystals with too much solvent or with solvent that was not ice-cold.

-

Recommended Solution: Ensure you are using the true minimum amount of solvent for dissolution. Always use a minimal volume of ice-cold solvent to wash the crystals during filtration. If the mother liquor is suspected to contain a large amount of product, it can be concentrated and a second crop of crystals can be collected, though they may be of lower purity.

Problem: The purity of the material (confirmed by analysis) does not significantly improve.

-

Potential Cause: The primary impurity has a solubility profile very similar to the target compound in the chosen solvent system.[14]

-

Recommended Solution: A single recrystallization may be insufficient.

-

Attempt a second recrystallization using a different solvent or solvent system with different polarity characteristics.[14]

-

If impurities persist, the material may require purification by an alternative method, such as silica gel column chromatography, which separates compounds based on polarity rather than solubility.[14]

-

Data & Visualization

Table 1: Solvent Selection Guide for Screening

| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |

| Ethanol | 78 | Polar Protic | Good starting point. Often used for similar malononitrile derivatives.[9][11] Can be paired with water. |

| Isopropanol | 82 | Polar Protic | Slightly less polar than ethanol; may offer better solubility differential. |

| Ethyl Acetate | 77 | Polar Aprotic | Good solvent for moderately polar compounds. Often paired with hexanes.[11][12] |

| Toluene | 111 | Nonpolar | Use with caution. High boiling point may cause oiling out.[8] Can be effective for less polar compounds. |

| Hexanes/Heptane | ~69 | Nonpolar | Likely a poor solvent on its own, but an excellent anti-solvent to pair with a more polar choice like Ethyl Acetate.[11] |

| Water | 100 | Very Polar | Likely insoluble on its own. Can be used as an anti-solvent with a water-miscible solvent like ethanol or acetone.[8][12] |

References

- An In-depth Technical Guide to Malononitrile Reaction Work-up and Product Isolation Techniques - Benchchem. (n.d.).

- Troubleshooting - Chemistry LibreTexts. (2022, April 7).

- Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation | ACS Omega. (2023, July 12).

- solvent selection for effective recrystallization of nitroaromatic compounds - Benchchem. (n.d.).

- Recrystallization - Part 2. (n.d.).

- Problems with Recrystallisations - University of York. (n.d.).

- Recrystallization. (n.d.).

- Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC. (n.d.).

- M0033 - SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- Recrystallization-1.pdf. (n.d.).

- Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.).

- Finding the best solvent for recrystallisation student sheet. (n.d.).

- Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. (2013, May 1).

- SAFETY DATA SHEET - Aaronchem. (2024, November 1).

- Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.).

- Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives - Benchchem. (n.d.).

- 4-Bromo-2-(trifluoromethyl)benzonitrile - Chem-Impex. (n.d.).

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010, June 16).

- 4-Bromo-2-Trifluoromethylbenzonitrile Supplier China | CAS 81107-24-0 - Nanjing Finechem Holding Co.,Limited. (n.d.).

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 3. aaronchem.com [aaronchem.com]

- 4. edu.rsc.org [edu.rsc.org]

- 5. innospk.com [innospk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Bromo-2-Trifluoromethylbenzonitrile Supplier China | CAS 81107-24-0 | High Purity Chemical Manufacturer & Exporter [nj-finechem.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

Technical Support Center: Purification of Malononitrile Derivatives

Current Status: Operational Lead Scientist: Senior Application Specialist Topic: Downstream Processing & Chromatography of Malononitrile Derivatives

Introduction: The "Active Methylene" Challenge

Malononitrile (

This guide addresses the three most common failure modes in purifying these compounds:

-

Retro-Knoevenagel Decomposition: The compound falls apart on the silica column.

-

The "Red Oil" Syndrome: Polymerization of excess malononitrile contaminating the product.

-

Solubility Mismatch: Derivatives are often crystalline solids that are insoluble in non-polar mobile phases, leading to streaking.

Module 1: Pre-Purification Diagnostics & Workup

STOP. Before packing a column, you must remove excess malononitrile. Malononitrile is water-soluble (

Protocol A: The "Aggressive Aqueous" Wash (Self-Validating)

Goal: Remove unreacted malononitrile to >95% before chromatography.

-

Dilute: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Wash: Perform

washes with Brine (Saturated NaCl). -

Validation (TLC): Spot the organic layer against pure malononitrile.

-

Visualization: Malononitrile is weak under UV. Dip in KMnO₄ or Iodine Chamber .

-

Success Criteria: The low

spot corresponding to malononitrile must be absent.

-

Decision Matrix: Do You Need a Column?

Many benzylidenemalononitriles (Knoevenagel products) are highly crystalline.

-

Check: Dissolve crude in hot Ethanol or EtOAc/Hexane.

-

Action: If crystals form upon cooling, Recrystallize . Chromatography is often inferior due to silica-induced hydrolysis [1].

Module 2: Column Chromatography Strategy

If specific impurities persist, column chromatography is required.

Stationary Phase Selection

-

Standard Silica (Acidic pH ~5): Acceptable for most stable derivatives.

-

Neutralized Silica: REQUIRED if your derivative contains acid-sensitive groups (e.g., acetals) or if you observe aldehyde formation (hydrolysis) during TLC.

-

Preparation: Slurry silica in mobile phase containing 1% Triethylamine (TEA), then flush with neutral solvent before loading.

-

Sample Loading: The "Dry Load" Mandate

Malononitrile derivatives often exhibit poor solubility in Hexane/Heptane. "Wet loading" with DCM often causes the compound to crash out at the top of the column, resulting in severe streaking and broad peaks.

-

Protocol: Dissolve crude in minimal DCM/Acetone

Add Celite (1:2 w/w)

Mobile Phase Optimization

Avoid Acetone (absorbs UV, reacts with active amines). Use these gradients:

| Derivative Class | Recommended Solvent System | Modifier |

| Benzylidenemalononitriles | Hexane / Ethyl Acetate (0 | None |

| Aminomalononitriles | DCM / Methanol (0 | 0.1% TEA (prevents tailing) |

| Highly Polar Heterocycles | DCM / Methanol (0 | 0.5% |

Module 3: Troubleshooting & FAQs